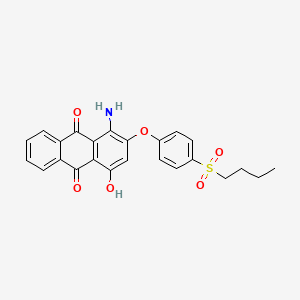![molecular formula C10H9ClO2 B13136213 Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroethenyl group at the para position and a methyl ester functional group. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester typically involves the esterification of 4-[(1E)-2-chloroethenyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 4-[(1E)-2-chloroethenyl]benzoic acid and methanol into the reactor, along with an acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then separated from the reaction mixture using distillation or other purification techniques.
化学反応の分析
Types of Reactions
Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 2-chloroethenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: 4-[(1E)-2-chloroethenyl]benzoic acid.
Reduction: 4-[(1E)-2-chloroethenyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[(1E)-2-hydroxyethenyl]benzoic acid.
科学的研究の応用
Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial and anti-inflammatory activities.
類似化合物との比較
Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester can be compared with other similar compounds, such as:
Benzoic acid: Lacks the 2-chloroethenyl and methyl ester groups, making it less reactive in certain chemical reactions.
Methyl benzoate: Contains a methyl ester group but lacks the 2-chloroethenyl substitution, resulting in different chemical properties.
4-Chlorobenzoic acid: Contains a chlorine atom but lacks the ethenyl and methyl ester groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
methyl 4-[(E)-2-chloroethenyl]benzoate |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6+ |
InChIキー |
HWOKBSHKNLRUHF-VOTSOKGWSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/Cl |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate](/img/structure/B13136132.png)
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
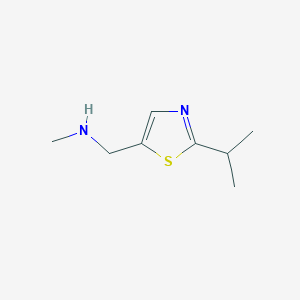
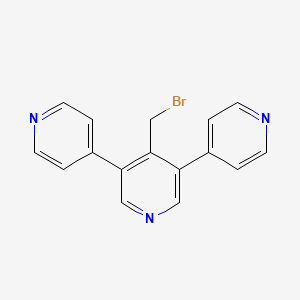


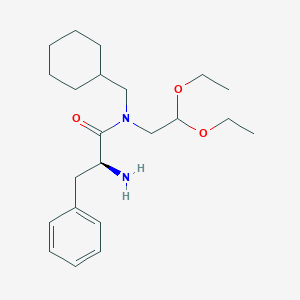
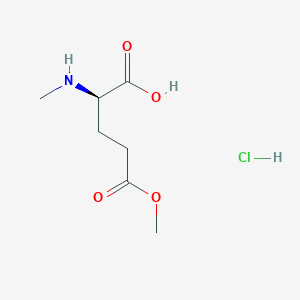
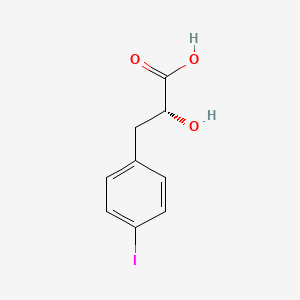
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)
